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Compound of Interest

Compound Name: Jatrorrhizine hydroxide

Cat. No.: B1656030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and antiviral

evaluation of Jatrorrhizine derivatives. Jatrorrhizine, a protoberberine alkaloid, and its

derivatives have emerged as promising scaffolds in the development of novel antiviral agents.

These compounds have demonstrated activity against a range of viruses, including

enteroviruses.

Introduction
Jatrorrhizine is a naturally occurring isoquinoline alkaloid found in several medicinal plants.[1]

Its structural framework provides a versatile platform for chemical modification to enhance its

biological activities. This document outlines the synthesis of derivatives with substitutions at the

C-3, C-8, and C-9 positions, and details the protocols for assessing their antiviral efficacy.

Data Presentation: Antiviral Activity of Jatrorrhizine
Derivatives
The following tables summarize the reported in vitro antiviral activities of selected Jatrorrhizine

and related protoberberine derivatives against various viruses.

Table 1: Antiviral Activity of 9-O-Substituted Berberine and Jatrorrhizine Derivatives against

Enterovirus 71 (EV71)
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Compoun
d

R Group
(at
position
9)

Virus
Strain

IC₅₀ (µM) CC₅₀ (µM)
Selectivit
y Index
(SI)

Referenc
e

Berberine -OCH₃ EV71 (H) 10.5 >100 >9.5 [2]

Jatrorrhizin

e
-OH EV71 (H) >100 >100 - [2]

Derivative

2d

-O-(CH₂)₂-

Ph
EV71 (H) 7.12 >100 >14.0 [2]

Derivative

2d

-O-(CH₂)₂-

Ph

EV71 (JS-

52)
14.8 >100 >6.8 [2]

Derivative

2d

-O-(CH₂)₂-

Ph

EV71

(SHZH98)
9.3 >100 >10.8 [2]

Derivative

2d

-O-(CH₂)₂-

Ph

EV71

(BrCr)
8.5 >100 >11.8 [2]

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index

(CC₅₀/IC₅₀)

Table 2: Antiviral Activity of Chrysin Derivatives against Coxsackievirus B3 (CVB3)
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Compound
Modificatio
n

Virus Strain
Antiviral
Activity (at
5 µM)

Cytotoxicity
(at 50 µM)

Reference

Chrysin
Parent

Compound
CVB3 - Mild [3]

Derivative 9
4-substituted

benzyl
CVB3 Significant Not observed [3]

Derivative 10
4-substituted

benzyl
CVB3

Significant (at

50 µM)
Not observed [3]

Derivative 11
4-substituted

benzyl
CVB3

Significant (at

50 µM)
Not observed [3]

Experimental Protocols
Synthesis of Jatrorrhizine and its Derivatives
The total synthesis of Jatrorrhizine can be achieved through a unified strategy involving a

Pictet-Spengler reaction, reductive amination, and Friedel-Crafts cyclization.[1][4] Derivatives

can be synthesized from the natural product or a synthetic precursor.

This protocol is adapted from the synthesis of related berberine derivatives.[2][5]

Materials:

Jatrorrhizine

Appropriate alkyl halide (e.g., 1-bromo-2-phenylethane for derivative 2d)

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:
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To a solution of Jatrorrhizine (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

Add the corresponding alkyl halide (1.5 eq) to the mixture.

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., dichloromethane/methanol gradient) to afford the desired 9-O-alkyl jatrorrhizine

derivative.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes the introduction of an octyloxy group at the C-3 position and an alkyl

group at the C-8 position.[6]

Materials:

Jatrorrhizine

1-Bromooctane

Alkyl Grignard reagent (e.g., butylmagnesium bromide)

Anhydrous solvents (e.g., DMF, THF)

Standard laboratory glassware and purification apparatus

Procedure:
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Synthesis of 3-Octyloxyjatrorrhizine: React Jatrorrhizine with 1-bromooctane in the presence

of a base (e.g., K₂CO₃) in DMF to obtain 3-octyloxyjatrorrhizine.

Synthesis of 3-Octyloxy-8-alkyljatrorrhizine: Treat the 3-octyloxyjatrorrhizine intermediate

with an appropriate alkyl Grignard reagent in anhydrous THF at a low temperature (e.g., 0 °C

to room temperature).

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, and purify by column chromatography to yield

the target derivative.

Characterize the final product by spectroscopic methods.

Antiviral Activity Assays
This assay is used to determine the ability of a compound to protect cells from the destructive

effects of a virus.[7][8][9][10]

Materials:

Susceptible host cell line (e.g., Vero, RD, or A549 cells)

Virus stock with a known titer

Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Jatrorrhizine derivatives dissolved in DMSO

96-well cell culture plates

Neutral red or Crystal Violet stain

Microplate reader

Procedure:
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Seed the 96-well plates with host cells at a density that will form a confluent monolayer after

24 hours of incubation.

On the day of the assay, prepare serial dilutions of the Jatrorrhizine derivatives in the cell

culture medium.

Remove the growth medium from the cell monolayer and add the compound dilutions to the

respective wells. Include cell control (no virus, no compound) and virus control (virus, no

compound) wells.

Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell

control wells.

Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient to observe

significant CPE in the virus control wells (typically 2-4 days).

After incubation, observe the cells under a microscope for CPE.

Quantify cell viability by staining with Neutral Red or Crystal Violet. After staining and

washing, solubilize the dye and measure the absorbance using a microplate reader.

Calculate the 50% inhibitory concentration (IC₅₀) as the compound concentration that

reduces the viral CPE by 50% compared to the virus control.

This assay quantifies the reduction in infectious virus particles.[11][12][13]

Materials:

Confluent monolayer of susceptible host cells in 6- or 12-well plates

Virus stock

Jatrorrhizine derivatives

Overlay medium (e.g., cell culture medium containing low-melting-point agarose or

methylcellulose)

Crystal Violet stain
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Procedure:

Prepare serial dilutions of the Jatrorrhizine derivatives.

Incubate the virus stock with each compound dilution for 1 hour at 37 °C.

Remove the growth medium from the cell monolayers and inoculate with the virus-compound

mixtures.

After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

Add the overlay medium (containing the corresponding compound concentration) to each

well.

Incubate the plates until distinct plaques are visible in the virus control wells.

Fix the cells with formaldehyde and stain with Crystal Violet to visualize and count the

plaques.

Calculate the percentage of plaque reduction for each compound concentration compared to

the virus control. The IC₅₀ is the concentration that reduces the plaque number by 50%.

This method measures the amount of viral RNA in infected cells after treatment with the

compounds.[14][15][16][17][18]

Materials:

RNA extraction kit

Reverse transcriptase and cDNA synthesis kit

qPCR master mix (e.g., SYBR Green or TaqMan)

Primers and probes specific for a viral gene and a host housekeeping gene (for

normalization)

Real-time PCR instrument
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Procedure:

Infect host cells with the virus and treat with different concentrations of the Jatrorrhizine

derivatives as described in the CPE assay protocol.

At a specific time point post-infection, harvest the cells and extract total RNA using a

commercial kit.

Synthesize cDNA from the extracted RNA using reverse transcriptase.

Perform real-time qPCR using the synthesized cDNA, specific primers for the viral target and

the housekeeping gene, and a qPCR master mix.

Determine the cycle threshold (Ct) values for both the viral and housekeeping genes.

Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the

housekeeping gene and comparing to the untreated virus control.

The IC₅₀ can be determined as the compound concentration that reduces the viral RNA level

by 50%.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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